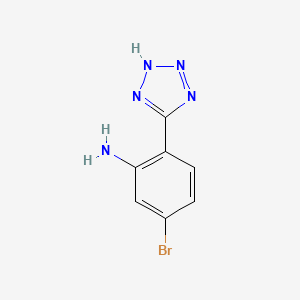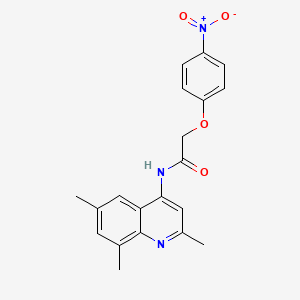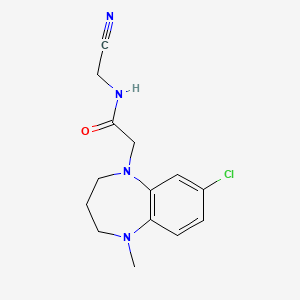
5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is a compound that can be presumed to have been derived from the selective bromination of aniline derivatives and subsequent reactions with tetrazole-containing compounds. The structure of this compound suggests that it contains a bromine atom attached to the aniline ring and a tetrazole ring, which is a five-membered ring containing four nitrogen atoms.
Synthesis Analysis
The synthesis of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline likely involves the selective monobromination of aniline derivatives. According to the first paper, aniline can be selectively brominated using molecular bromine adsorbed on zeolite 5A in carbon tetrachloride, which yields monobromoanilines . This method could potentially be applied to synthesize the bromoaniline portion of the target compound. The tetrazole moiety could be introduced through reactions with substituted 2-alkyl-2H-tetrazol-5-ylhydrazones, as described in the second paper, although the specific reaction pathway to the target compound is not detailed .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline would consist of a bromine atom ortho to the aniline amino group, and a tetrazole ring likely attached at the para position relative to the amino group. The tetrazole ring is a heterocyclic aromatic ring, which is known for its high nitrogen content and potential for hydrogen bonding due to the presence of multiple nitrogen atoms.
Chemical Reactions Analysis
The chemical reactivity of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline would be influenced by both the bromine atom and the tetrazole ring. The bromine atom could undergo further substitution reactions, while the tetrazole ring could participate in nucleophilic attacks or act as a ligand in coordination chemistry. The second paper suggests that tetrazolylhydrazones can react with electrophilic reagents, leading to the formation of azocarbonium ions and subsequent nucleophilic ring closure, which could be relevant to the synthesis or further reactions of the target compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline are not detailed in the provided papers, we can infer that the presence of the bromine atom would increase the molecular weight and potentially affect the compound's boiling point and density. The tetrazole ring could contribute to the compound's acidity, stability, and hydrogen bonding capability. The compound's solubility in various solvents would be influenced by the polar nature of the tetrazole ring and the presence of the amino group.
Scientific Research Applications
Photophysical and Electronic Properties
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline and its derivatives have been explored for their photophysical and electronic properties. A study by Stagni et al. (2008) investigated heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including a bromo-containing species derived from 5-bromo-2-(1H-tetrazol-5-yl)pyridine. This research highlighted the potential of such complexes in organic light-emitting devices and light-emitting electrochemical cells due to their wide range of redox and emission properties (Stagni et al., 2008).
Synthesis of Complex Compounds
In the synthesis of complex organic compounds, 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline derivatives have been used as key intermediates. Richey and Yu (2009) described the synthesis of a selective nuclear hormone receptor modulator, where a bromo-containing derivative played a crucial role (Richey & Yu, 2009).
Antimicrobial and Biological Evaluation
A study by Akram et al. (2019) synthesized and evaluated the biological properties of sulfonamide derivatives, including 4-Bromo-N-(1H-tetrazol-5-yl)benzenesulfonamide, demonstrating significant antibacterial activity. This research suggests potential applications of these compounds in developing new antimicrobial agents (Akram et al., 2019).
Photoluminescence Applications
The bromo-containing tetrazolyl derivatives have been studied for their potential in photoluminescence applications. Vezzu et al. (2010) researched cyclometalated platinum(II) complexes with aniline derivatives, including bromo-substituted ones, showing promising results for organic light-emitting diodes (OLEDs) with their unique emission characteristics (Vezzu et al., 2010).
Safety and Hazards
The safety information for “5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Tetrazole derivatives, which this compound is a part of, have been reported to interact with various biological targets . They are known to inhibit enzymes and receptors such as the vascular endothelial growth factor receptor and the epidermal growth factor receptor, which play crucial roles in disease progression .
Mode of Action
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar) driven medicinal chemistry analogue syntheses . This suggests that the compound may interact with its targets in a similar manner to carboxylic acids, forming hydrogen bonds and exhibiting similar electronic properties.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by tetrazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (22603300) and LogP (102420) suggest that it may have suitable properties for bioavailability .
Result of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it can be inferred that this compound may have similar effects.
Action Environment
It is known that the compound shows good thermal stability up to 300 °c and chemical stability in both acidic (ph = 2) and basic (ph = 12) aqueous solutions . This suggests that the compound’s action may be relatively stable across a range of environmental conditions.
properties
IUPAC Name |
5-bromo-2-(2H-tetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEIQHWWPPEPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline | |
CAS RN |
1415994-57-8 |
Source


|
| Record name | 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)


![3-bromo-5,7-dimethyl-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B3010448.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)
![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)

![2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3010455.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)
![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)

![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3010464.png)
